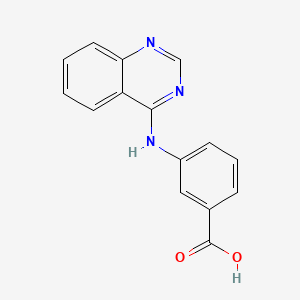

3-(Quinazolin-4-ylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Quinazolin-4-ylamino)benzoic acid” is a compound with the molecular formula C15H11N3O2 . It is also known by its IUPAC name "3-(4-quinazolinylamino)benzoic acid" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline ring attached to a benzoic acid moiety . The InChI code for this compound is "1S/C15H11N3O2/c19-15(20)10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18)" .

Scientific Research Applications

Inhibitors of Kinase Domain of VEGFR-2

A series of derivatives, including 3-(quinazolin-4-ylamino)benzoic acid, have been identified as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds inhibit VEGF-stimulated autophosphorylation in cells and display non-ATP-competitive inhibition. One compound in this series has shown antitumor activity in vivo, indicating a potential application in cancer therapeutics (Wissner et al., 2005).

Antimicrobial and Antifungal Activities

Novel derivatives of this compound have been found to exhibit significant anti-bacterial and anti-fungal activities. These include actions against Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans and Aspergillus flavus. This suggests potential for use in treating various microbial infections (Mohamed et al., 2010).

Antiviral Properties

Research indicates that (quinazolin-4-ylamino)methylphosphonates, synthesized through microwave irradiation, exhibit weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests a role for these compounds in developing antiviral treatments (Luo et al., 2012).

Antibacterial Agents

A range of this compound derivatives have been synthesized and shown to manifest profound antimicrobial activity. These findings highlight the potential of these compounds in the development of new antibacterial agents (Sharma et al., 2012).

Mechanism of Action

Target of Action

Quinazolin-4-one derivatives, a class of compounds to which our compound belongs, have been reported to inhibit α-glucosidase . α-glucosidase is a key enzyme responsible for the digestion of carbohydrates in the small intestine of humans .

Mode of Action

Related quinazolin-4-one derivatives have been shown to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose for absorption in the small intestine . The inhibition of this enzyme can help manage blood glucose levels, particularly after meals, which is beneficial for individuals with diabetes .

Biochemical Pathways

By inhibiting α-glucosidase, related quinazolin-4-one derivatives can affect the carbohydrate digestion pathway . This inhibition can slow down carbohydrate digestion, resulting in a slower release and absorption of glucose into the bloodstream .

Result of Action

Related quinazolin-4-one derivatives have been reported to have significant inhibitory effects on α-glucosidase . This inhibition can help manage postprandial hyperglycemia (high blood sugar after meals), which is beneficial for individuals with diabetes .

Biochemical Analysis

Biochemical Properties

Quinazoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinazoline derivatives have been shown to have a broad spectrum of antimicrobial activity and have been found to inhibit biofilm formation in Pseudomonas aeruginosa

Molecular Mechanism

Quinazoline derivatives have been shown to have a wide range of pharmacological effects, including enzyme inhibition or activation and changes in gene expression

Metabolic Pathways

Quinazoline derivatives have been shown to have significant biological activities, suggesting that they may interact with various enzymes or cofactors .

properties

IUPAC Name |

3-(quinazolin-4-ylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASGTMKCYAFHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2775892.png)

![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2775899.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)

![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)